molecular formula C24H24N2O3 B13382332 N4-(4-Methyltrityl)-L-asparagine

N4-(4-Methyltrityl)-L-asparagine

Cat. No.: B13382332
M. Wt: 388.5 g/mol
InChI Key: RSGFXZGZDIQYCG-UHFFFAOYSA-N
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Description

H-Asn(Mtt)-OH, also known as N-α-(4-Methoxytrityl)-L-asparagine, is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective group, the 4-methoxytrityl (Mtt) group, which safeguards the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn(Mtt)-OH typically involves the protection of the amino group of asparagine with the Mtt group. This is achieved by reacting L-asparagine with 4-methoxytrityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of H-Asn(Mtt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purification process is also scaled up, often involving high-performance liquid chromatography (HPLC) for efficient separation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

H-Asn(Mtt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Mtt group can be selectively removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

    Coupling Reactions: The free amino group of H-Asn(Mtt)-OH can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and dichloromethane.

    Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: L-asparagine and 4-methoxytrityl cation.

    Coupling: Peptides with asparagine residues.

Scientific Research Applications

H-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis.

    Biology: In the synthesis of peptides for studying protein-protein interactions.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of custom peptides for research and development purposes.

Mechanism of Action

The primary function of H-Asn(Mtt)-OH is to serve as a protected amino acid in peptide synthesis. The Mtt group protects the amino group of asparagine from unwanted reactions during the synthesis process. Upon completion of the desired peptide sequence, the Mtt group is removed under mild acidic conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

    H-Asn(Boc)-OH: N-α-(tert-Butoxycarbonyl)-L-asparagine.

    H-Asn(Fmoc)-OH: N-α-(9-Fluorenylmethyloxycarbonyl)-L-asparagine.

Uniqueness

H-Asn(Mtt)-OH is unique due to its Mtt protective group, which offers selective deprotection under mild acidic conditions. This selectivity is advantageous in multi-step peptide synthesis, where other protective groups might be too labile or too stable, leading to incomplete reactions or unwanted side reactions.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)

InChI Key

RSGFXZGZDIQYCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N

Origin of Product

United States

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